molecular formula C19H24N2O3 B5364877 2-[Methyl-(1-methyl-3-phenyl-propyl)-amino]-1-(3-nitro-phenyl)-ethanol

2-[Methyl-(1-methyl-3-phenyl-propyl)-amino]-1-(3-nitro-phenyl)-ethanol

Cat. No.: B5364877
M. Wt: 328.4 g/mol
InChI Key: ZWGSZJOTHVROSV-UHFFFAOYSA-N
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Description

2-[Methyl-(1-methyl-3-phenyl-propyl)-amino]-1-(3-nitro-phenyl)-ethanol is an organic compound that belongs to the class of alcohols and phenols This compound is characterized by the presence of a hydroxyl group (-OH) attached to an aliphatic carbon atom, along with a nitro group (-NO2) and an amino group (-NH2) attached to a phenyl ring

Properties

IUPAC Name

2-[methyl(4-phenylbutan-2-yl)amino]-1-(3-nitrophenyl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O3/c1-15(11-12-16-7-4-3-5-8-16)20(2)14-19(22)17-9-6-10-18(13-17)21(23)24/h3-10,13,15,19,22H,11-12,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWGSZJOTHVROSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=CC=C1)N(C)CC(C2=CC(=CC=C2)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Methyl-(1-methyl-3-phenyl-propyl)-amino]-1-(3-nitro-phenyl)-ethanol typically involves multiple steps, including the formation of the core structure and the introduction of functional groups. One common synthetic route involves the following steps:

    Formation of the Core Structure: The initial step involves the reaction of 1-methyl-3-phenyl-propylamine with an appropriate aldehyde or ketone to form an imine intermediate.

    Reduction: The imine intermediate is then reduced to form the corresponding amine.

    Nitration: The phenyl ring is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds.

Chemical Reactions Analysis

Types of Reactions

2-[Methyl-(1-methyl-3-phenyl-propyl)-amino]-1-(3-nitro-phenyl)-ethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound (e.g., aldehyde or ketone) using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium dithionite.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C), sodium dithionite (Na2S2O4)

    Substitution: Alkyl halides (e.g., methyl iodide), acyl chlorides (e.g., acetyl chloride)

Major Products Formed

    Oxidation: Formation of aldehydes or ketones

    Reduction: Formation of amino derivatives

    Substitution: Formation of substituted amines or amides

Scientific Research Applications

2-[Methyl-(1-methyl-3-phenyl-propyl)-amino]-1-(3-nitro-phenyl)-ethanol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-[Methyl-(1-methyl-3-phenyl-propyl)-amino]-1-(3-nitro-phenyl)-ethanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Altering Gene Expression: Affecting the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

    2-[Methyl-(1-methyl-3-phenyl-propyl)-amino]-1-(3-hydroxy-phenyl)-ethanol: Similar structure but with a hydroxyl group instead of a nitro group.

    2-[Methyl-(1-methyl-3-phenyl-propyl)-amino]-1-(3-chloro-phenyl)-ethanol: Similar structure but with a chloro group instead of a nitro group.

Uniqueness

The presence of the nitro group in 2-[Methyl-(1-methyl-3-phenyl-propyl)-amino]-1-(3-nitro-phenyl)-ethanol imparts unique chemical properties, such as increased reactivity in reduction reactions and potential biological activity. This makes it distinct from other similar compounds and valuable for specific applications in research and industry.

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